molecular formula C21H22FN3O3S B2586647 3-(1-azepanylcarbonyl)-1-(3-fluorobenzyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione CAS No. 1251630-50-8

3-(1-azepanylcarbonyl)-1-(3-fluorobenzyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione

Cat. No. B2586647
M. Wt: 415.48
InChI Key: DMUYKYVCLMCBQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-azepanylcarbonyl)-1-(3-fluorobenzyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is a useful research compound. Its molecular formula is C21H22FN3O3S and its molecular weight is 415.48. The purity is usually 95%.
BenchChem offers high-quality 3-(1-azepanylcarbonyl)-1-(3-fluorobenzyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-azepanylcarbonyl)-1-(3-fluorobenzyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The chemical structure of this compound suggests its utility in synthesizing various heterocyclic frameworks. Research by Ibrahim et al. (2011) outlines a method for synthesizing bioactive heteroaryl thiazolidine-2,4-diones through condensation reactions, showcasing the compound's role in producing antimicrobial agents against Staphylococcus aureus, Proteus vulgaris, and Candida albicans (M. Ibrahim, Mohamed Abdel-Megid Abdel-Hamed, & N. M. El-Gohary, 2011).

Fluorescent Probing and Detection

A study by Maji et al. (2016) developed a fluorescent probe based on a similar benzothiadiazine structure for the selective detection of hydrazine, a hazardous environmental and biological agent. This research highlights the compound's application in environmental monitoring and potentially in biological systems for detecting reactive species (Rajkishor Maji et al., 2016).

Antitumor Drug Synthesis

Huang et al. (2001) explored sulfonamide derivatives containing fluorouracil and nitrogen mustard for their antitumor activities. The study indicates the versatility of benzothiadiazine derivatives in designing compounds with low toxicity and high therapeutic indices for cancer treatment (Z. Huang, Z. Lin, & J. Huang, 2001).

properties

IUPAC Name

azepan-1-yl-[1-[(3-fluorophenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S/c22-17-9-7-8-16(14-17)15-25-18-10-3-4-11-19(18)29(27,28)20(23-25)21(26)24-12-5-1-2-6-13-24/h3-4,7-11,14H,1-2,5-6,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUYKYVCLMCBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-azepanylcarbonyl)-1-(3-fluorobenzyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione

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